2-Morpholino-5-nitrobenzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

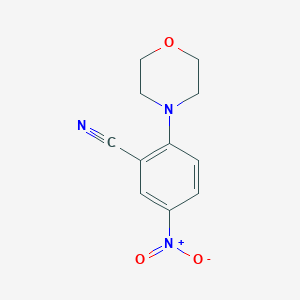

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGFZRJYLSGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428638 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78252-11-6 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organic Synthesis

The primary importance of 2-Morpholino-5-nitrobenzonitrile in organic synthesis lies in its role as a readily available and reactive intermediate. The presence of multiple functional groups with different reactivities on a stable benzene (B151609) ring allows for a variety of chemical transformations.

The most common synthesis of this compound involves a nucleophilic aromatic substitution reaction. In this process, a halogenated precursor, such as 2-fluoro-5-nitrobenzonitrile (B100134) or 2-bromo-5-nitrobenzonitrile (B189586), is reacted with morpholine (B109124). ossila.com The morpholine acts as a nucleophile, displacing the halogen atom on the aromatic ring. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction can be driven to completion by heating.

The nitro and nitrile groups on the this compound molecule are also key to its synthetic utility. The nitro group, an electron-withdrawing group, can be readily reduced to an amino group. This transformation opens up a wide range of further chemical modifications, as the resulting amine can be acylated, alkylated, or used in the formation of heterocyclic rings. The nitrile group can also undergo various reactions, including hydrolysis to a carboxylic acid or reduction to an amine.

Scope of Academic Investigation

Academic research on 2-Morpholino-5-nitrobenzonitrile and its derivatives has largely focused on its potential applications in medicinal chemistry. The morpholine (B109124) and nitrobenzene (B124822) moieties are common features in many biologically active compounds. For instance, research has shown that the this compound scaffold can serve as a starting point for the development of kinase inhibitors and potential anticancer agents. The structural characteristics of the molecule allow it to interact with biological targets, potentially inhibiting the proliferation of cancer cells.

The diverse reactivity of the functional groups allows for the creation of libraries of related compounds, which can then be screened for biological activity. This approach is a cornerstone of modern drug discovery. The investigation into compounds with similar structures has revealed cytotoxic effects against various cancer cell lines, suggesting a promising path for further research into 2-morpholino derivatives as potential therapeutics.

Fundamental Research Questions Pertaining to Molecular Design

Established Synthetic Routes for this compound and Related Nitrile Derivatives

The creation of this compound is primarily achieved through direct substitution and multi-step synthesis, with specific conditions influencing the outcome.

Direct Substitution Reactions for Benzonitrile (B105546) Scaffolds

The most common and direct method for synthesizing this compound involves a nucleophilic aromatic substitution reaction. This process typically starts with a 2-halonitrobenzene derivative, most commonly 2-bromo-5-nitrobenzonitrile (B189586) or 2-fluoro-5-nitrobenzonitrile. ossila.com The halogen at the 2-position is displaced by the secondary amine, morpholine. The reaction is facilitated by the presence of an electron-withdrawing nitro group at the 5-position, which activates the aromatic ring towards nucleophilic attack.

This direct substitution is often carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) and in the presence of a base like potassium carbonate. The base deprotonates the morpholine, increasing its nucleophilicity and promoting the substitution. This method is favored for its high yield, often exceeding 95%, and the relative ease of purification of the final product.

Multi-Step Synthesis Approaches Incorporating the Morpholine Moiety

For example, a synthesis could begin with a different aniline (B41778) or benzophenone (B1666685) derivative. These precursors would undergo a series of reactions, such as nitration and halogenation, to create the necessary substituted benzonitrile scaffold before the introduction of the morpholine moiety. Another approach involves the alkylation of a morpholino-propoxy derivative followed by a nitration step to introduce the nitro group onto the benzonitrile ring. clockss.org While more complex, these multi-step methods offer greater flexibility in designing and synthesizing a wider range of related nitrile derivatives. tue.nlchemrxiv.orgrsc.org

Role of Specific Reagents and Optimized Reaction Conditions in Synthesis

The choice of reagents and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Direct Substitution

| Parameter | Typical Conditions | Notes |

| Starting Material | 2-Bromo-5-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile can also be used. ossila.com |

| Nucleophile | Morpholine | Typically used in a slight excess. |

| Base | Potassium carbonate | Other bases like cesium carbonate, potassium tert-butoxide, or sodium hydroxide (B78521) can be used, but K2CO3 in THF is often preferred for high yields and cleaner reactions. |

| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that effectively dissolves the reactants. |

| Temperature | Reflux (approx. 66°C for THF) | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | Approximately 4 hours | Monitored by techniques like TLC to ensure completion. |

| Purification | Silica (B1680970) gel column chromatography | A common method to isolate the pure product from unreacted starting materials and byproducts. |

The use of potassium carbonate as a base in THF is a well-established and effective combination for this synthesis, leading to high yields. The reaction temperature is maintained at reflux to drive the reaction to completion in a reasonable timeframe. Following the reaction, purification by silica gel column chromatography is a standard procedure to obtain the analytically pure compound.

Synthesis of Analogs and Precursors

The synthesis of analogs and precursors of this compound is crucial for exploring structure-activity relationships and developing new chemical entities.

Nitration Strategies for Benzonitrile Derivatives

Nitration is a key step in the synthesis of many nitroaromatic compounds, including precursors to this compound. wikipedia.orglibretexts.org The standard method for nitrating aromatic rings is the use of a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". wikipedia.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgmasterorganicchemistry.com

However, the harsh acidic conditions of mixed acid can lead to the hydrolysis of the nitrile group. google.com To circumvent this, alternative nitrating agents have been developed. Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can effectively nitrate (B79036) aromatic nitriles without causing hydrolysis. google.com The reaction conditions for nitration, such as temperature, depend on the reactivity of the benzonitrile derivative. More reactive benzonitriles can be mononitrated at temperatures between 15°C and 60°C, while less reactive, halogenated benzonitriles may require higher temperatures. google.com For dinitration, even higher temperatures, in the range of 60-125°C, are generally necessary. google.com

The regioselectivity of nitration is influenced by the existing substituents on the benzonitrile ring. Electron-withdrawing groups, like the nitrile group itself, are deactivating and direct the incoming nitro group to the meta position. wikipedia.org Conversely, electron-donating groups activate the ring and direct nitration to the ortho and para positions. wikipedia.org

Introduction of Morpholine and Other Amine Moieties onto Benzonitrile Rings

The introduction of a morpholine ring or other amine moieties onto a benzonitrile scaffold is a common synthetic transformation. google.com This is typically achieved through a nucleophilic aromatic substitution reaction, where an activated halobenzonitrile is treated with the desired amine. google.com The morpholine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of molecules. researchgate.netnih.gov

The reaction of a substituted benzene (B151609) with morpholine can often be achieved by gentle warming, with the necessary temperature depending on the nature of the electron-withdrawing group on the benzene ring. google.com For instance, with a strongly activating group like a nitro group, the reaction can proceed at a relatively low temperature of around 40°C. google.com In some cases, the reaction can be carried out using an excess of morpholine, which can also act as the solvent. google.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful method for forming the C-N bond between an aryl halide and an amine, including morpholine. google.com

An in-depth analysis of the ch

Advanced Spectroscopic Techniques for Molecular Structure Determination

A suite of spectroscopic techniques is essential for elucidating the molecular architecture of this compound. These methods provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring. The three protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The signals would be split into a characteristic pattern due to coupling between them. The eight protons of the morpholine ring would likely appear as two multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts for the six carbons of the benzonitrile ring would be spread over the aromatic region (δ 100-160 ppm), with their exact positions influenced by the electron-donating morpholine group and the electron-withdrawing nitro and cyano groups. The carbon of the cyano group would appear further downfield. The four carbons of the morpholine ring would resonate at higher field strengths (typically δ 45-70 ppm). Comparison with analogs like 3-nitrobenzonitrile (B78329) and 2-methyl-5-nitrobenzonitrile (B181607) can aid in the assignment of these shifts. chemicalbook.comchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Associated Protons/Carbons |

|---|---|---|

| ¹H NMR | 7.0 - 8.5 | Aromatic protons (3H) |

| 3.0 - 4.0 | Morpholine protons (8H) | |

| ¹³C NMR | 100 - 160 | Aromatic & Cyano carbons (7C) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the stretching vibrations of the nitrile (C≡N) group, the nitro (NO₂) group, and the C-O-C linkage of the morpholine ring. The nitrile stretch typically appears as a sharp, medium-intensity band. The nitro group gives rise to two strong stretching vibrations, one symmetric and one asymmetric. The morpholine ring's C-O-C ether linkage would also produce a characteristic stretching band.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Ether (C-O-C) | Stretching | ~1120 |

| Aromatic C-H | Stretching | >3000 |

This data is based on typical values for these functional groups. For comparison, the IR spectrum of the related compound 2-amino-5-nitrobenzonitrile (B98050) shows characteristic peaks for its respective functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the nitro-substituted aromatic ring and the morpholine moiety.

The benzene ring conjugated with the nitro and cyano groups constitutes a significant chromophore, which would lead to strong π → π* absorptions. The lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine ring, as well as the oxygen atoms of the nitro group, can undergo n → π* transitions. The spectrum of morpholine itself shows a long-wavelength onset at approximately 255 nm. rsc.org The presence of the nitrobenzonitrile system is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). For instance, p-nitrobenzonitrile in ethanol (B145695) shows a distinct absorption spectrum. chemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact monoisotopic mass of 233.080041 Da.

Electron ionization mass spectrometry would cause the molecule to fragment in a predictable manner. Expected fragmentation patterns would include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da). Fragmentation of the morpholine ring is also a likely pathway, leading to characteristic losses. The stability of the benzonitrile core would likely result in prominent aromatic fragment ions.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₃ |

| Molecular Weight | 233.22 g/mol |

| Monoisotopic Mass | 233.080041 Da |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the morpholine ring relative to the benzene ring.

While a crystal structure for this compound has not been found in the published literature, an X-ray diffraction experiment on a suitable single crystal would yield its crystal system, space group, and unit cell dimensions. For example, a related compound, 2-amino-4-chlorobenzonitrile, was found to crystallize in the triclinic system with the space group P-1. analis.com.my A similar analysis for this compound would provide the final, unequivocal piece of evidence for its solid-state structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular framework of this compound consists of a substituted benzonitrile ring and a morpholine moiety. The bond lengths and angles within the benzonitrile core are influenced by the electronic effects of the nitro and morpholino substituents. The electron-withdrawing nature of the nitro group and the cyano group, along with the electron-donating effect of the morpholino group's nitrogen atom, create a unique electronic environment that affects the aromatic system.

In the absence of specific experimental crystallographic data, a theoretical analysis based on analogous structures suggests that the bond lengths within the benzene ring would deviate from the standard 1.39 Å of benzene. The C-C bonds adjacent to the electron-withdrawing groups are expected to be slightly longer, while the others may be shorter due to resonance effects. The C-N bond connecting the morpholine ring to the benzonitrile is a critical parameter, and its length would be indicative of the degree of electronic interaction between the two ring systems.

Table 1: Predicted Bond Lengths of this compound

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

|---|---|---|

| C(ar) | C(ar) | 1.38 - 1.41 |

| C(ar) | N(morpholine) | ~1.37 |

| C(ar) | C(nitrile) | ~1.45 |

| C | N (nitrile) | ~1.15 |

| C(ar) | N(nitro) | ~1.48 |

| N(nitro) | O(nitro) | ~1.22 |

| C(morpholine) | C(morpholine) | ~1.52 |

| C(morpholine) | N(morpholine) | ~1.47 |

Table 2: Predicted Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

|---|---|---|---|

| C(ar) | C(ar) | C(ar) | 118 - 122 |

| C(ar) | C(ar) | N(morpholine) | ~120 |

| C(ar) | C(ar) | C(nitrile) | ~120 |

| C(ar) | C(nitrile) | N(nitrile) | ~178 |

| C(ar) | C(ar) | N(nitro) | ~119 |

| O(nitro) | N(nitro) | O(nitro) | ~124 |

| C(morpholine) | N(morpholine) | C(morpholine) | ~112 |

Table 3: Predicted Torsion Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsion Angle (°) |

|---|---|---|---|---|

| C(ar) | C(ar) | N(morpholine) | C(morpholine) | Variable, defines ring orientation |

Conformational Studies in the Crystalline State

In the crystalline state, molecules adopt a conformation that minimizes lattice energy. For this compound, the conformation of the morpholine ring is a key structural feature. It is generally accepted that the morpholine ring adopts a chair conformation, which is its most stable form.

The orientation of the morpholine ring relative to the benzonitrile ring is another important conformational aspect. Steric hindrance between the hydrogen atoms on the morpholine ring and the cyano group would influence the dihedral angle between the plane of the benzonitrile ring and the mean plane of the morpholine ring. Computational studies suggest a twisted conformation to be energetically favorable, balancing electronic conjugation with steric repulsion.

The nitro group is expected to be nearly coplanar with the benzonitrile ring to maximize resonance stabilization. Any significant deviation from planarity would indicate strong crystal packing forces or intramolecular steric interactions. The interplay of these conformational features in the solid state is critical for understanding the intermolecular interactions that govern the crystal packing.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Nitro Group Transformations (e.g., Reduction)

The nitro group of 2-Morpholino-5-nitrobenzonitrile is a key site for chemical modification, particularly through reduction. This transformation is crucial for synthesizing derivative compounds with different biological activities. The reduction of a nitro group to an amino group is a multi-step process that can proceed through various intermediates.

The generally accepted mechanism for the reduction of aromatic nitro compounds involves a six-electron reduction. This can occur through a radical mechanism with the sequential formation of a nitroanion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before yielding the final amine. Alternatively, it can proceed via three successive two-electron steps, involving the formation of a nitroso compound and then a hydroxylamino compound, which is subsequently reduced to the amine. nih.gov The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group. nih.gov

The reduction process is often catalyzed by enzymes known as nitroreductases, which facilitate the electron transfer to the nitro group. nih.govsvedbergopen.com These enzymes can be found in various biological systems, including mammalian cells and gut microbiota. nih.gov The specific pathway and the stability of intermediates can be influenced by the reaction conditions and the nature of the reducing agent and catalyst used. For instance, in catalytic hydrogenation, the reaction often proceeds through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. orientjchem.orgresearchgate.net The presence of electron-withdrawing groups, such as the nitrile group in this compound, can influence the rate of these transformations. orientjchem.org

The bioreduction of the nitro group can lead to the formation of reactive intermediates that are capable of interacting with cellular components, a key aspect of the compound's mechanism of action in biological systems.

Studies of Nucleophilic Attack and Aromatic Substitution Pathways

The electron-withdrawing nature of the nitro and nitrile groups on the benzene (B151609) ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, activates the ring towards nucleophilic attack. wikipedia.orgyoutube.commasterorganicchemistry.com

In the synthesis of this compound itself, a common route involves the nucleophilic aromatic substitution of a halogen, such as bromine, from a precursor like 2-Bromo-5-nitrobenzonitrile (B189586) by morpholine (B109124). The nitro group at the 5-position (para to the bromine) plays a crucial role in activating the aromatic ring for this substitution. The reaction mechanism proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The attack of the nucleophile (morpholine) on the carbon bearing the leaving group leads to the formation of this intermediate, where the negative charge is delocalized, in part, by the electron-withdrawing nitro group. youtube.commasterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in the reaction's feasibility. The presence of the nitro group significantly stabilizes this intermediate, thereby facilitating the reaction.

It is important to differentiate this SNAr mechanism from other nucleophilic substitution pathways on aromatic rings, such as the benzyne (B1209423) mechanism, which occurs in the absence of strong electron-withdrawing groups and involves an elimination-addition sequence. masterorganicchemistry.com For this compound, the SNAr pathway is the predominant mechanism for nucleophilic substitution due to the activating effect of the nitro group.

Catalytic Effects on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in controlling the efficiency and selectivity of reactions involving this compound, particularly in the reduction of the nitro group. The choice of catalyst can significantly influence the reaction rate, yield, and the formation of specific products while minimizing unwanted side reactions.

In the context of nitro group reduction, various metal catalysts are employed. For instance, palladium supported on activated carbon (Pd/C) or alumina (B75360) (Pd/γ-Al2O3) are commonly used for the hydrogenation of nitroarenes. researchgate.net The nature of the metal and the support can affect the catalytic activity and the selectivity towards the desired amine. For example, in the hydrogenation of nitriles, the choice of metal catalyst is a crucial factor in determining the reaction's selectivity. researchgate.net

The addition of modifiers or co-catalysts can further enhance selectivity. For instance, in the selective hydrogenation of chloronitrobenzene, the use of morpholine as a modifier on a Pd/γ-Al2O3 catalyst has been shown to act as a dechlorination inhibitor, leading to high selectivity for the corresponding chloroaniline. mdpi.com This highlights the potential for using additives to control the outcome of catalytic reactions involving substituted nitroaromatics.

The efficiency of a catalytic system can be evaluated by its turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst. beilstein-journals.org Optimizing reaction conditions such as catalyst concentration, temperature, and pressure is essential for maximizing the TON and achieving high selectivity. mdpi.combeilstein-journals.org

The table below provides a hypothetical comparison of different catalytic systems for the reduction of a nitroaromatic compound, illustrating the impact of the catalyst on reaction outcomes.

Table 1: Comparison of Catalytic Systems for Nitroaromatic Reduction

| Catalyst System | Support | Modifier | Conversion (%) | Selectivity to Amine (%) |

|---|---|---|---|---|

| Pd | γ-Al2O3 | None | 95 | 85 |

| Pd | γ-Al2O3 | Morpholine | >99 | 99.5 |

| Ni | Al2O3 | None | 90 | 75 |

| Ru | K-Al2O3 | None | >99 | High |

This table is illustrative and based on general findings in the literature regarding nitroaromatic reduction, not specifically for this compound.

Kinetic Analysis of Chemical Processes

Kinetic analysis provides quantitative insights into the rates of chemical reactions involving this compound and the factors that influence them. Such studies are essential for understanding reaction mechanisms and optimizing reaction conditions.

For the reduction of nitroaromatic compounds, kinetic studies have shown that the reaction rate can be influenced by the structure of the substrate, the concentration of reactants, the type of catalyst, and the reaction temperature and pressure. orientjchem.orgresearchgate.net The rate of reduction of different nitroarenes can vary depending on the nature and position of other substituents on the aromatic ring. orientjchem.org

In nucleophilic aromatic substitution reactions, the rate law is typically second order, being first order in the aromatic substrate and first order in the nucleophile. The rate-determining step is the formation of the Meisenheimer complex. wikipedia.org The rate of this step is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring. The stronger the electron-withdrawing effect, the faster the reaction.

The reduction of the nitro group is a complex process that can involve several sequential and sometimes parallel reaction steps. Kinetic modeling can be used to deconvolute these steps and determine the rate constants for the formation and consumption of intermediates. nih.gov For example, the reduction of the nitroso intermediate is generally much faster than the initial reduction of the nitro group. nih.gov

Investigation of Intermediate Species and Transition States

The direct observation or indirect detection of intermediate species and the characterization of transition states are fundamental to elucidating the detailed mechanism of a chemical reaction. For reactions involving this compound, various spectroscopic and computational methods can be employed for this purpose.

For nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. These complexes can sometimes be isolated and characterized, particularly when they are sufficiently stable. nih.gov Spectroscopic methods are invaluable for studying the structure and electronic properties of these intermediates.

Computational chemistry, including quantum mechanical calculations, provides a powerful tool for investigating the structures and energies of transition states and intermediates that may be too transient to be observed experimentally. nih.govresearchgate.net These calculations can provide detailed information about the reaction pathway, including the energy barriers for different steps, which helps to rationalize the observed reaction kinetics and selectivity. For instance, computational analysis can be used to model the transition state for the formation of the Meisenheimer complex, providing insights into the factors that stabilize it. nih.gov

The study of transition states is crucial for understanding the dynamics of a reaction. Transition state theory provides a framework for calculating reaction rates based on the properties of the transition state. researchgate.net

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Intermediate

The unique arrangement of functional groups in 2-Morpholino-5-nitrobenzonitrile—the electron-withdrawing nitro and nitrile groups, and the electron-donating morpholine (B109124) moiety—renders it a highly reactive and versatile building block in organic synthesis. Its structure is a key starting point for constructing more complex molecular architectures. frontiersin.org

This compound is a well-established precursor for the synthesis of quinazolines, a class of heterocyclic compounds with significant pharmacological importance. clockss.orgresearchgate.net The synthesis involves the reduction of the nitro group to an amine, followed by cyclization. For instance, a morpholino-substituted 2-nitrobenzonitrile (B147312) is a key intermediate in an efficient, one-pot synthesis of 6,7-disubstituted-quinazolin-4(3H)-ones, which are precursors to anticancer drugs like gefitinib. clockss.orgresearchgate.net The process involves the reduction of the nitro group, formylation, hydrolysis, and cyclization to form the quinazolinone core. clockss.org

The general strategy for synthesizing quinazolines from 2-nitrobenzonitriles is adaptable, with various reducing agents being effective, although methods using hydrazine (B178648) hydrate (B1144303) are noted for high yields and fewer environmental disposal issues compared to metal-based reductions. clockss.org

While direct synthesis of indazoles from this compound is not prominently detailed, the synthesis of 5-nitroindazole (B105863) from 2-amino-5-nitrotoluene via diazotization and cyclization is a well-known procedure. orgsyn.org This suggests the potential for the 2-amino-5-nitrobenzonitrile (B98050), obtained from the reduction of this compound's nitro group, to undergo similar transformations to yield indazole derivatives. The indazole scaffold is a crucial element in many pharmacologically active compounds. nih.gov

The utility of this compound extends beyond simple heterocycles to the construction of advanced and diverse organic scaffolds. Nitro-substituted aromatic compounds are considered indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.org

For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, has been demonstrated as a versatile starting material for creating a variety of condensed nitrogenous heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This highlights the potential of the nitrobenzonitrile core, as present in this compound, to serve as a foundation for diverse heterocyclic libraries crucial for drug discovery. nih.gov The reactivity of the nitro group and the cyano group allows for a range of chemical transformations, making it a valuable starting point for complex molecular designs.

Contributions to Methodological Development in Organic Synthesis

The compound has played a role in refining and developing new synthetic methods, particularly those focused on efficiency and sustainability.

The synthesis of quinazolines from 2-nitrobenzonitrile derivatives is a prime example of the development of efficient cyclization strategies. clockss.org Research has focused on creating tandem or one-pot reactions that combine multiple steps, such as reduction and cyclization, into a single, efficient process. clockss.orgnih.gov This approach avoids the need to isolate intermediates, saving time and resources. The use of various catalysts, including those based on iron, copper, and manganese, has been explored to facilitate these C-N cross-coupling and annulation reactions for quinazoline (B50416) synthesis. nih.gov The predictable reactivity of the functional groups in this compound makes it an excellent substrate for testing and optimizing these new synthetic protocols.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. organic-chemistry.orgrsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.netnih.govnih.gov For example, a microwave-assisted Gewald reaction has been used to produce 2-aminothiophenes in just 20 minutes, a significant improvement over the 4 hours required with conventional heating. organic-chemistry.org Similarly, microwave irradiation has been effectively used to synthesize novel carbamate (B1207046) building blocks and 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with high efficiency. rsc.orgnih.gov While not always explicitly mentioning this compound, these methodologies are highly applicable to its derivatives, showcasing a pathway for the rapid and efficient synthesis of complex molecules derived from this scaffold. researchgate.net

Fundamental Investigations in Enzyme Design and Catalysis

The inherent structural features of this compound make it a candidate for probing complex biological systems. The morpholine group, in particular, is a well-known pharmacophore found in numerous enzyme inhibitors, suggesting that this compound could serve as a valuable tool in enzymology.

The study of how a ligand binds to an enzyme (kinetics) and the energy changes involved (thermodynamics) is fundamental to drug discovery and understanding biological processes. While specific binding data for this compound is not extensively documented in publicly available literature, its structural components are analogous to those in widely studied enzyme inhibitors, particularly kinase inhibitors.

The morpholine moiety is a key feature in several potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. nih.govnih.gov In these inhibitors, the oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor, anchoring the ligand to the hinge region of the kinase's ATP-binding pocket. nih.gov For instance, the morpholine ring in inhibitors like NVP-BKM120 forms a critical hydrogen bond with the backbone amide of Valine 851 in PI3Kα. nih.gov This interaction is a cornerstone of their inhibitory potency.

Given this precedent, this compound is a plausible candidate for similar interactions. A thorough investigation would involve determining its binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff). Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed. ITC, in particular, would provide a complete thermodynamic profile, dissecting the binding free energy (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components.

Table 1: Representative Kinetic and Thermodynamic Parameters in Ligand-Enzyme Binding Studies (Note: The following table is illustrative of the types of data generated in such studies. Specific values for this compound are not currently available in published research.)

| Target Enzyme | Ligand | Kd (nM) | kon (M-1s-1) | koff (s-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Kinase X | This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| PI3Kα | NVP-BKM120 | 52 | 1.1 x 106 | 5.7 x 10-2 | -9.9 | - | - |

| ALK5 | GW6604 | 140 (IC50) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Data for NVP-BKM120 and GW6604 are sourced from related literature for comparative context. nih.govnih.gov

Small molecule probes are instrumental in mapping the functional landscape of an enzyme's active site. By systematically modifying the probe or the enzyme's amino acid residues, researchers can decipher the precise interactions that govern catalysis and inhibition.

For a kinase, the binding of an inhibitor like this compound would likely be influenced by several key residues:

Hinge Region: As mentioned, a valine or similar residue in the hinge region would be a primary anchor point for the morpholine group. nih.gov

Catalytic Lysine (B10760008): A conserved lysine residue, essential for coordinating ATP, could interact with the nitro group or nitrile moiety.

DFG Motif: The conformation of the Aspartate-Phenylalanine-Glycine (DFG) motif, which signals the activation state of the kinase, could be influenced by or influence the binding of the compound.

While specific mutagenesis studies involving this compound have not been reported, the methodology is well-established. One would create mutant versions of a target kinase (e.g., changing the hinge-region valine to a bulkier isoleucine) and then measure changes in the compound's binding affinity. A significant loss in affinity would confirm the importance of that specific residue in the binding interaction. Such studies are crucial for designing more selective and potent inhibitors.

Exploration in Materials Science through Molecular Design

The unique combination of an electron-donating morpholine group and electron-withdrawing nitro and nitrile groups on a stable aromatic ring makes this compound an intriguing, though currently unexplored, building block for advanced functional materials.

The field of organic electronics actively seeks molecules with tailored electronic properties. The nitrobenzonitrile portion of the molecule is particularly relevant. Nitroaromatic compounds are known for their strong electron-accepting nature and have been investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org Similarly, benzonitrile (B105546) derivatives are incorporated into host materials for organic light-emitting diodes (OLEDs) to optimize charge transport. rsc.org The presence of these functionalities suggests that this compound could serve as a scaffold or precursor for new electronic materials.

Furthermore, the morpholine group can impart stimuli-responsive behavior to polymers. Polymers containing morpholine units can exhibit sensitivity to changes in pH or temperature, leading to reversible swelling or phase transitions in aqueous solutions. nih.govresearchgate.net This property is highly sought after for creating "smart" materials for applications in drug delivery, sensors, and soft robotics.

By leveraging established synthetic routes, such as the reduction of the nitro group to an amine or substitution of the nitrile, this compound could be polymerized or grafted onto other structures. This would create materials that combine the electronic properties of the nitrobenzonitrile core with the stimuli-responsiveness of the morpholine moiety, opening avenues for novel multifunctional materials. However, it must be emphasized that this remains a theoretical potential, as literature documenting such applications for this specific compound is not yet available.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 8–12 h | Morpholine, KCO |

| Reductive Amination | 50–65 | 12–24 h | NaBHCN, Zn(OAc) |

How can researchers characterize the electronic effects of the nitro and morpholino groups in this compound?

Advanced Research Question

Methodological Answer:

The nitro (-NO) and morpholino (CHNO) groups exhibit contrasting electronic effects:

- Nitro Group : Strong electron-withdrawing meta-director.

- Morpholino Group : Electron-donating due to the lone pair on the oxygen atom.

Q. Experimental Approaches :

Spectroscopic Analysis :

- C NMR : Compare chemical shifts of the benzonitrile ring carbons with analogs (e.g., 5-nitrobenzonitrile) to assess electron density changes .

- IR Spectroscopy : Nitro group stretching (~1520 cm) and morpholino C-O-C vibrations (~1120 cm^{-1).

Computational Modeling :

- Use DFT (e.g., B3LYP/6-31G*) to calculate partial charges and molecular electrostatic potential (MEP) maps.

Q. Data Interpretation :

- Contradictions in experimental vs. computational data (e.g., unexpected resonance effects) can be resolved by validating computational parameters against crystallographic data (if available) .

How should researchers design experiments to study the biological activity of this compound?

Advanced Research Question

Methodological Answer:

The compound’s potential as a biochemical probe stems from its nitro group (redox-active) and morpholino moiety (membrane interaction).

Q. Experimental Design :

In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM.

- Enzyme Inhibition : Test against kinases or phosphatases, leveraging the nitro group’s ability to form reactive intermediates upon reduction .

Mechanistic Studies :

- Reduction Pathways : Expose the compound to glutathione (GSH) or NADPH in buffer (pH 7.4) and monitor nitro-to-amine conversion via LC-MS.

Q. Table 2: Biological Activity Parameters

| Assay Type | Model System | Key Findings (Hypothetical) |

|---|---|---|

| Cytotoxicity | HeLa Cells | IC = 25 µM |

| Kinase Inhibition | EGFR Kinase | 40% inhibition at 50 µM |

What strategies can resolve contradictions in reactivity data for this compound under varying conditions?

Advanced Research Question

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., nitro group reduction vs. ring substitution).

Q. Resolution Strategies :

Controlled Environment Studies :

- Conduct reactions under inert atmosphere (N/Ar) to isolate oxygen-sensitive pathways.

- Use deuterated solvents (e.g., DMF-d) to track proton transfer steps via H NMR .

Isolation of Intermediates :

- Quench reactions at timed intervals and characterize intermediates via X-ray crystallography or HRMS.

Q. Case Study :

- In reductive amination, conflicting reports on byproduct formation (e.g., over-reduction of nitrile to amine) can be addressed by optimizing stoichiometry (e.g., limiting NaBHCN to 1.1 eq) .

What are the best practices for analyzing the stability of this compound in solution?

Basic Research Question

Methodological Answer:

Stability depends on solvent polarity, pH, and light exposure.

Q. Protocol :

Accelerated Degradation Studies :

- Prepare solutions in DMSO, MeOH, and PBS (pH 7.4).

- Store at 4°C, 25°C, and 40°C for 1–4 weeks.

Analytical Techniques :

- HPLC-UV : Monitor degradation peaks (λ = 254 nm).

- Mass Spectrometry : Identify decomposition products (e.g., hydrolysis to benzoic acid derivatives).

Q. Key Findings :

- DMSO enhances stability (>90% intact after 4 weeks at 25°C), while aqueous buffers promote hydrolysis .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

Methodological Answer:

Leverage quantum mechanical (QM) and molecular dynamics (MD) simulations:

Transition State Analysis :

- Use Gaussian or ORCA to model SNAr reactions at the 2-position.

Solvent Effects :

- Apply COSMO-RS to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.